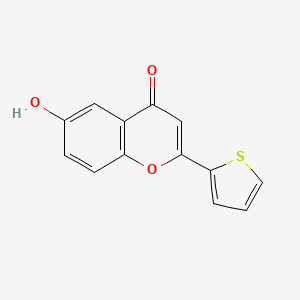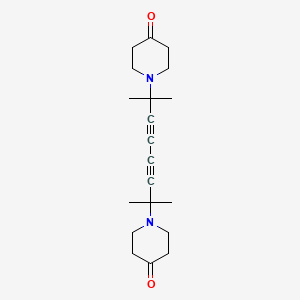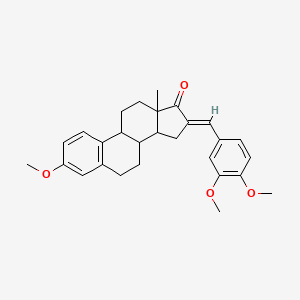![molecular formula C9H11N5O2 B5549419 6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)
6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a triazole ring, a pyridazine ring, and a morpholine ring. This compound has gained attention due to its unique chemical structure and potential applications in various fields of research.
Mécanisme D'action
MPTP works by binding to the active site of cGAS and preventing its activation. This leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a key signaling molecule in the immune response to viral infections. MPTP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the immune response to viral infections. MPTP has also been shown to induce the expression of pro-apoptotic genes, such as Bax and Bak, which play a crucial role in the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for use in lab experiments. It is a potent inhibitor of cGAS, which makes it a useful tool for studying the immune response to viral infections. MPTP has also been shown to have potential applications in the treatment of cancer, which makes it a useful tool for studying the mechanisms of cancer cell death. However, MPTP has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on MPTP. One area of research is the development of novel MPTP derivatives with improved potency and selectivity. Another area of research is the identification of new targets for MPTP, which could lead to the development of new drugs for the treatment of viral infections and cancer. Additionally, further studies are needed to determine the safety and efficacy of MPTP in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, MPTP is a synthetic compound that has gained attention for its potential applications in scientific research. It is a potent inhibitor of cGAS and has potential applications in the treatment of cancer. MPTP has several advantages for use in lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on MPTP, which could lead to the development of new drugs for the treatment of viral infections and cancer.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 4-chloro-3-nitropyridazine with morpholine and sodium azide in the presence of a copper catalyst. The resulting compound is then reduced to MPTP using palladium on carbon as a catalyst. This method has been optimized to produce high yields of MPTP with high purity.
Applications De Recherche Scientifique
MPTP has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cGAS, which plays a crucial role in the immune response to viral infections. MPTP has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
6-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-9-11-10-7-1-2-8(12-14(7)9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZQJKXKPCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)
![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)
![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)
![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)